1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
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Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile, also known by its IUPAC name 1- [4-fluoro-3-(trifluoromethyl)phenyl]ethanone , has the molecular formula C9H6F4O. Its molecular weight is approximately 206.14 g/mol . This compound belongs to the class of cyclobutanecarbonitriles and contains both fluorine and trifluoromethyl groups.
Preparation Methods
The synthetic route for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile involves the following steps:
Acylation Reaction: Start with 4-fluoroacetophenone, which reacts with trifluoroacetic anhydride to form the corresponding acylated intermediate.
Cyclobutanecarbonitrile Formation: The acylated intermediate undergoes a cyclization reaction using sodium cyanide (NaCN) as the nucleophile to yield this compound.
Industrial production methods typically involve scaled-up versions of these synthetic steps, ensuring high purity and yield.
Chemical Reactions Analysis
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can participate in various chemical reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Oxidation: Oxidation of the alcohol or alkane moiety can lead to different products.
Common reagents include reducing agents (such as lithium aluminum hydride), nucleophiles (like Grignard reagents), and oxidizing agents (such as potassium permanganate).
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Materials Science: It may serve as a building block for designing novel materials.
Agrochemicals: Its properties could be relevant for crop protection.
Mechanism of Action
The exact mechanism of action remains an active area of research. its trifluoromethyl and phenyl moieties suggest interactions with biological targets, possibly affecting enzymatic processes or receptor binding.
Comparison with Similar Compounds
While 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is relatively unique, similar compounds include 4-(trifluoromethyl)phenol and 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one . These related structures share some features but differ in functional groups and ring sizes.
Properties
Molecular Formula |
C12H9F4N |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9F4N/c13-10-3-2-8(6-9(10)12(14,15)16)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
XGDBXTRAVRDSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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